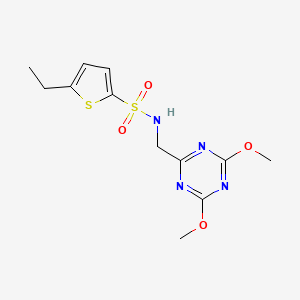
3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H18F2N2O3S and its molecular weight is 428.45. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on the synthesis of fluoro-substituted benzothiazoles and quinazolinones, compounds related to the target chemical, demonstrating their potential for various biological and pharmacological applications. Patel et al. (2009) synthesized fluoro-substituted benzothiazoles with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the compound's versatile therapeutic potential. Similarly, Ravichandiran et al. (2019) reported on the synthesis of naphthoquinone derivatives, indicating significant cytotoxic activity against various human cancer cell lines, suggesting the potential use of such compounds in cancer therapy.
Anticancer Evaluation
Ghorab et al. (2015) evaluated novel sulfonamide derivatives for their cytotoxic activity against breast and colon cancer cell lines, identifying specific compounds with potent activity. This research underlines the importance of fluoro-substituted compounds in developing new cancer treatments.
Mechanistic Insights and Imaging Applications
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), demonstrating the utility of such compounds in diagnostic imaging and potentially guiding therapy.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds have also been extensively studied. Wu et al. (2017) explored the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, showcasing the compound's importance in pharmaceutical and agrochemical industries due to their structural diversity and biological relevance.
High Temperature Applications
Seo et al. (2013) synthesized phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers for high-temperature proton exchange membrane applications, demonstrating the compound's utility beyond pharmacological uses, into materials science and engineering.
The scientific research applications of compounds related to "3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" span a broad range of fields from medicinal chemistry, highlighting their potential in developing new therapeutic agents, to materials science, indicating their versatility and utility in various industrial applications.
For more information and detailed insights, the following sources provide a wealth of knowledge on the subject:
- Synthesis of bioactive molecule fluoro substituted benzothiazoles - Patel et al., 2009.
- Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives - Ravichandiran et al., 2019.
- Cytotoxic activity of some novel sulfonamide derivatives - Ghorab et al., 2015.
- Fluorine-18-labeled benzamide analogues for imaging - Tu et al., 2007.
- Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling - Wu et al., 2017.
- Phosphoric acid doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers - Seo et al., 2013.
Eigenschaften
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-6-9-20(10-7-17)30(28,29)26-12-2-4-15-14-19(8-11-21(15)26)25-22(27)16-3-1-5-18(24)13-16/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDFEPYGMKELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2513220.png)
![2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide](/img/structure/B2513221.png)
![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2513232.png)

